Lipophilicity-Driven Differentiation: LogP Comparison of 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea vs. Diphenylurea
The calculated octanol-water partition coefficient (LogP) for 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea is 4.917 [1]. This value is significantly higher than that of the unsubstituted diphenylurea comparator (LogP ~1.9), indicating markedly increased lipophilicity [2]. The 2.5-unit difference in LogP corresponds to a theoretical >300-fold increase in partition coefficient, profoundly impacting the compound's behavior in lipid bilayer environments and protein binding assays.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.917 |
| Comparator Or Baseline | Diphenylurea: LogP ~1.9 |
| Quantified Difference | ΔLogP ≈ +3.0 |
| Conditions | In silico calculation using ACD/Labs Percepta platform |
Why This Matters
This high LogP value dictates that this compound will partition strongly into non-polar phases, affecting its behavior in membrane permeability assays, cellular accumulation studies, and the choice of solvents for in vitro experimentation relative to more polar diarylurea analogs.
- [1] ChemSrc. (2024). 1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea. CAS 6341-37-3. Retrieved from https://m.chemsrc.com/cas/6341-37-3_1748.html View Source
- [2] PubChem. (n.d.). Diphenylurea. Compound Summary for CID 6613. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Diphenylurea View Source
